1,3-Bis(3-chlorophenyl)prop-2-en-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-bis(3-chlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(17)10-12/h1-10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOUSFCJLZEVQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40789160 | |
| Record name | 1,3-Bis(3-chlorophenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40789160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52182-40-8 | |
| Record name | 1,3-Bis(3-chlorophenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40789160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Crystallographic Elucidation of 1,3 Bis 3 Chlorophenyl Prop 2 En 1 One Structure
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For chalcones like 1,3-Bis(3-chlorophenyl)prop-2-en-1-one, the spectrum is dominated by the presence of the α,β-unsaturated carbonyl system, which acts as a chromophore. The extended conjugation involving the two aromatic rings and the propenone bridge gives rise to characteristic absorption bands.
The electronic transitions observed in the UV-Vis spectra of chalcones are typically of two main types:
π → π* Transitions : These are high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. uzh.ch The conjugated system of the propenone moiety and the attached chlorophenyl rings leads to strong absorption bands, usually in the range of 250-400 nm. The specific position and intensity of these bands can be influenced by the substitution pattern on the aromatic rings. mdpi.com
n → π* Transitions : These transitions involve the excitation of a non-bonding electron from the carbonyl oxygen to a π* anti-bonding orbital. uzh.ch They are typically of lower intensity compared to π → π* transitions and appear at longer wavelengths. uzh.ch
The presence of electron-withdrawing chlorine atoms on the phenyl rings can modulate the energy of these transitions, potentially causing shifts in the absorption maxima compared to the parent chalcone (B49325).
Single Crystal X-ray Diffraction for Solid-State Structure Determination
The crystal structure of chalcones is influenced by the substitution on the phenyl rings. For instance, the related compound (2E)-1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one crystallizes in the triclinic space group P-1. nih.gov Another isomer, (2E)-1-(3-chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one, has also been studied, providing comparative data. nih.gov A summary of their crystallographic parameters is presented below.
| Parameter | (2E)-1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one nih.gov | (2E)-1-(3-chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one nih.gov |
|---|---|---|
| Chemical Formula | C15H11ClO | C15H10Cl2O |
| Formula Weight | 242.69 g/mol | 277.13 g/mol |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P21/c |
| a (Å) | 5.8388 (7) | 3.9431 (8) |
| b (Å) | 7.5975 (11) | 26.965 (6) |
| c (Å) | 13.1300 (16) | 11.751 (2) |
| α (°) | 83.182 (11) | 90 |
| β (°) | 89.422 (10) | 96.11 (3) |
| γ (°) | 86.662 (11) | 90 |
| Volume (ų) | 577.35 (13) | 1243.3 (4) |
| Z | 2 | 4 |
The crystal packing of these compounds is stabilized by various weak intermolecular interactions rather than classical hydrogen bonds, as there are no strong hydrogen bond donors. nih.govresearchgate.net In the crystal structure of (2E)-1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one, weak intermolecular C–H⋯π interactions are observed, contributing to the stability of the crystal packing. nih.gov For the dichlorinated analogue 1,3-bis(4-chlorophenyl)prop-2-en-1-one, the packing is further influenced by C—H···Cl and Cl···Cl interactions. researchgate.net It is therefore highly probable that the crystal structure of this compound is also stabilized by a combination of these weak supramolecular forces, such as C-H···O, C-H···π, and halogen-related interactions.
Chalcone molecules are generally non-planar, with the phenyl rings twisted out of the plane of the central α,β-unsaturated carbonyl system. researchgate.net This twist is described by the dihedral angles between the planes of the aromatic rings and the propenone bridge. This non-planar conformation minimizes steric hindrance between the hydrogen atoms of the rings and the propenone linker.
In (2E)-1-(3-chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one, the angles between the mean plane of the propenone group and the mean planes of the 3-chlorophenyl and 4-chlorophenyl rings are 24.1(2)° and 29.63°, respectively. nih.govresearchgate.net The dihedral angle between the two chlorophenyl rings is 46.7(7)°. nih.gov Similarly, for (2E)-1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one, the dihedral angles between the propenone plane and the 3-chlorophenyl and phenyl rings are 27.0(4)° and 27.9(3)°, respectively. nih.gov These values indicate a significant deviation from planarity, which is a characteristic feature of the conformational landscape of substituted chalcones.
| Compound | Dihedral Angle (Propenone // Ring A) | Dihedral Angle (Propenone // Ring B) | Dihedral Angle (Ring A // Ring B) |
|---|---|---|---|
| (2E)-1-(3-chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one nih.gov | 24.1(2)° (3-chlorophenyl) | 29.63° (4-chlorophenyl) | 46.7(7)° |
| (2E)-1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one nih.gov | 27.0(4)° (3-chlorophenyl) | 27.9(3)° (phenyl) | 48.8(3)° |
In Vitro Biological Activity Investigations of 1,3 Bis 3 Chlorophenyl Prop 2 En 1 One
Anti-inflammatory Activity Assessment
The anti-inflammatory potential of chalcone (B49325) derivatives has been a significant area of research. acs.orggsconlinepress.com Studies have explored their ability to modulate key inflammatory pathways, including the production of nitric oxide and the expression of inflammatory cytokines.
Inhibition of Nitric Oxide Production in Macrophage Cell Lines (e.g., RAW 264.7 mouse macrophages)
Overproduction of nitric oxide (NO) by activated microglial cells is associated with neuroinflammatory and neurodegenerative conditions. mdpi.com Chalcone derivatives have been investigated for their ability to inhibit NO production in macrophage cell lines, such as RAW 264.7, often stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. researchgate.netnih.gov
Research on various synthetic chalcones has demonstrated their potential to suppress NO production. nih.gov For instance, certain chalcone derivatives have been found to potently inhibit NO production in LPS-treated RAW 264.7 cells. nih.gov The anti-inflammatory properties of some phytochemicals are attributed to their ability to inhibit NO production in LPS-stimulated BV2 cells. mdpi.com While specific data on 1,3-Bis(3-chlorophenyl)prop-2-en-1-one's direct effect on NO production in RAW 264.7 cells is not detailed in the provided search results, the general anti-inflammatory activity of chalcones, including the inhibition of inducible nitric oxide synthase (iNOS) expression, is well-documented. nih.gov A study on a spiroisoxazoline derivative of arteannuin-B, which contains a 3-chlorophenyl group, showed a significant reduction in the ability of mouse macrophages to produce NO following LPS stimulation. researchgate.net
Modulation of Pro-inflammatory and Anti-inflammatory Cytokine Expression
The inflammatory response is mediated by a complex network of pro-inflammatory and anti-inflammatory cytokines. Chalcones and their derivatives have been shown to modulate the expression of these crucial signaling molecules. derpharmachemica.com For example, some chalcone derivatives have been reported to suppress the production of pro-inflammatory cytokines. nih.gov
Phosphatidylinositol 3-kinase (PI3K)/Akt signaling is a key pathway in cytokine-induced MCP-1 gene expression. nih.gov Studies on pyrrole-based compounds, some containing a 4-chlorophenyl substituent, have demonstrated anti-inflammatory effects through the suppression of pro-inflammatory cytokines like TNF-α and the upregulation of the anti-inflammatory cytokine TGF-β1. nih.gov The modulation of cytokine production by some non-steroidal anti-inflammatory drugs (NSAIDs) can occur independently of their cyclooxygenase activity, often through the inhibition of transcription factors like NF-κB. nih.gov A spiroisoxazoline derivative with a 3-chlorophenyl group has been shown to significantly reduce the production of pro-inflammatory cytokines TNF-α and IL-6 in LPS-stimulated mouse macrophages. researchgate.net
Cytotoxic and Antiproliferative Activity against Cancer Cell Lines (e.g., MCF-7 breast cancer cells)
Chalcones and their analogs have attracted significant interest for their potential as anticancer agents, with numerous studies investigating their cytotoxic and antiproliferative effects against various cancer cell lines. acs.orgnih.gov
Evaluation of In Vitro Cytotoxicity Profiles
The in vitro cytotoxicity of chalcone derivatives has been evaluated against a range of human cancer cell lines, including the MCF-7 breast cancer cell line. nih.govnih.govresearchgate.netresearchgate.net For instance, novel (E)-3-benzylidene-7-methoxychroman-4-one derivatives, which are rigid analogs of chalcones, have demonstrated cytotoxic properties. nih.gov
Specific cytotoxicity data for various compounds against MCF-7 cells have been reported, with IC50 values indicating the concentration required to inhibit 50% of cell growth. For example, some β-nitrostyrene derivatives have shown potent inhibitory activity against MCF-7 cells. nih.gov Similarly, certain myrsinane-type diterpenes exhibited moderate cytotoxicity against the MCF-7 cell line. researchgate.net A series of novel azetidin-2-one (B1220530) analogues of combretastatin (B1194345) A-4 demonstrated significant in vitro antiproliferative activities in MCF-7 breast cancer cells, with some compounds exhibiting IC50 values in the nanomolar range. mdpi.com While direct IC50 values for this compound against MCF-7 cells were not found in the provided results, the general class of chalcones is recognized for its cytotoxic potential. smolecule.com
Table 1: Examples of In Vitro Cytotoxicity of Various Compounds against MCF-7 Cells
| Compound Type | Specific Compound/Derivative | Cell Line | IC50 Value |
|---|---|---|---|
| β-nitrostyrene derivative | CYT-Rx20 | MCF-7 | 0.81 ± 0.04 μg/mL |
| Myrsinane-type diterpene | Compound 1 | MCF-7 | 37.73 ± 3.41 μM |
| Myrsinane-type diterpene | Compound 2 | MCF-7 | 34.57 ± 2.12 μM |
| Jatrophane-type diterpene | Compound 3 | MCF-7 | 24.33 ± 3.21 μM |
Note: This table presents data for various compounds to illustrate the range of cytotoxic activities observed in MCF-7 cells and does not represent data for this compound itself.
Impact on Cell Morphology and Viability in Cultured Cells
The cytotoxic effects of compounds on cancer cells are often accompanied by changes in cell morphology and a reduction in cell viability. researchgate.net The MTT assay is a common colorimetric method used to assess cell viability in vitro. nih.gov Treatment of MCF-7 cells with various cytotoxic agents has been shown to induce morphological changes indicative of apoptosis, such as cell shrinkage and membrane blebbing. For example, immunofluorescence studies have confirmed that certain β-lactam compounds target tubulin, leading to mitotic catastrophe in MCF-7 cells. mdpi.com Flow cytometry analysis has also been used to demonstrate that some compounds can arrest the cell cycle in the G2/M phase and induce apoptosis. mdpi.com
Broader Spectrum of Reported In Vitro Biological Activities of Chalcone Analogs
The biological activities of chalcone analogs extend beyond anti-inflammatory and cytotoxic effects. acs.orggsconlinepress.comderpharmachemica.comacs.org The reactive α,β-unsaturated carbonyl group in the chalcone scaffold is believed to be responsible for their wide range of pharmacological properties. gsconlinepress.com
In vitro studies have revealed a broad spectrum of activities for chalcone derivatives, including:
Antimicrobial activity: Chalcones have demonstrated both antibacterial and antifungal properties. gsconlinepress.comderpharmachemica.comacs.org
Antioxidant activity: Many chalcones exhibit antioxidant properties by scavenging free radicals. derpharmachemica.comacs.org
Antitubercular activity: Certain chalcone derivatives have shown potential as antitubercular agents. derpharmachemica.comacs.org
Antiviral activity: The antiviral potential of chalcones has also been reported. acs.org
Antimalarial and Antileishmanial activities: These compounds have been investigated for their activity against parasitic diseases. acs.orggsconlinepress.com
This diverse range of biological activities highlights the potential of the chalcone scaffold as a template for the development of new therapeutic agents. acs.orgacs.org
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (E)-3-benzylidene-7-methoxychroman-4-one |
| Arteannuin-B |
| β-nitrostyrene |
| Combretastatin A-4 |
| Spiroisoxazoline |
| Myrsinane |
| Jatrophane |
Antioxidant Properties
There is no available research detailing the antioxidant properties of This compound . Studies on related chalcone structures suggest that they can exhibit antioxidant effects, often attributed to their molecular structure which can allow for the scavenging of free radicals. ijrps.comresearchgate.net The specific antioxidant capacity of This compound remains uninvestigated.
Neuroprotective Activity
The neuroprotective potential of This compound has not been assessed in any published scientific studies. While some chalcone derivatives have been explored for their neuroprotective effects in various in vitro models, there is no data available for this particular dichlorinated compound. acs.orgnih.govnih.gov
Computational and Theoretical Chemistry Applications to 1,3 Bis 3 Chlorophenyl Prop 2 En 1 One
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
No specific data available in the searched scientific literature for 1,3-Bis(3-chlorophenyl)prop-2-en-1-one.
Optimization of Molecular Conformation and Bond Parameters
No specific data available in the searched scientific literature for this compound.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energies)
No specific data available in the searched scientific literature for this compound.
Mulliken Atomic Charge Distribution Analysis
No specific data available in the searched scientific literature for this compound.
Molecular Electrostatic Potential (MEP) Surface Mapping
No specific data available in the searched scientific literature for this compound.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Properties
No specific data available in the searched scientific literature for this compound.
Calculation of Nonlinear Optical (NLO) Parameters
No specific data available in the searched scientific literature for this compound.
Based on the available scientific literature, a detailed article focusing on the computational and theoretical chemistry applications for the specific compound “this compound” cannot be generated.
Extensive searches for research pertaining to this exact molecule did not yield specific studies on its static and dynamic polarizability, first and second hyperpolarizability, or its application in Quantitative Structure-Activity Relationship (QSAR) modeling. The existing body of research focuses on structurally similar chalcone (B49325) derivatives, such as isomers with chlorine atoms at different positions (e.g., 4-chlorophenyl) or other related compounds.
Presenting data from these related but distinct molecules would not adhere to the strict instruction of focusing solely on "this compound" and would be scientifically inaccurate. Therefore, to maintain factual integrity and avoid generating unsubstantiated information, the requested article cannot be provided.
Future Research Directions and Potential Academic Contributions
Exploration of Novel Synthetic Methodologies for Enhanced Green Chemistry
The classical Claisen-Schmidt condensation, typically used for chalcone (B49325) synthesis, often relies on conventional heating and organic solvents, which can be environmentally detrimental. Future research should prioritize the development of green synthetic protocols for 1,3-Bis(3-chlorophenyl)prop-2-en-1-one. Promising avenues include the adoption of microwave-assisted organic synthesis (MAOS) and ultrasound-assisted synthesis. These techniques have been shown to significantly reduce reaction times, improve yields, and often allow for the use of more benign solvents like water or even solvent-free conditions. mdpi.comresearchgate.netnih.govrasayanjournal.co.inresearchgate.net
Mechanochemistry, which involves conducting reactions in the solid state by grinding, is another eco-friendly approach that has been successfully applied to the synthesis of other chalcones and organohalogen compounds. colab.wsnih.gov Exploring the mechanochemical synthesis of this compound could lead to a highly efficient, solvent-free, and scalable production method. A comparative analysis of these green methodologies is presented in Table 1.
Table 1: Comparison of Green Synthetic Methodologies for Chalcone Synthesis
| Methodology | Advantages | Potential for this compound |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields, potential for solvent-free conditions. nih.govresearchgate.net | High potential for rapid and efficient synthesis. |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved yields, use of milder conditions, applicable in aqueous media. mdpi.comrasayanjournal.co.inorganic-chemistry.orgdergipark.org.tr | A promising approach for a low-energy, environmentally friendly synthesis. |
| Mechanochemistry | Solvent-free, high atom economy, reduced waste, applicable to solid-state reactions. colab.wsnih.gov | Potentially the most sustainable method, eliminating the need for solvents entirely. |
Advanced In Vitro Mechanistic Studies of Anti-inflammatory Action
Chalcones are well-documented anti-inflammatory agents, and this compound is a promising candidate for further investigation in this area. nih.gov Future in vitro studies should focus on elucidating its precise mechanism of action. Key areas of investigation include its ability to inhibit crucial inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). researchgate.netmdpi.com Dual inhibitors of COX and LOX are of particular interest as they may offer a better safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net
Furthermore, the effect of this compound on the production of pro-inflammatory mediators in activated immune cells, such as macrophages, should be quantified. This includes measuring the inhibition of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and other relevant cytokines. nih.govmdpi.commdpi.com Investigating its impact on key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, will provide a deeper understanding of its anti-inflammatory properties at the molecular level. nih.govnih.gov
Table 2: Potential In Vitro Anti-inflammatory Assays for this compound
| Assay | Target/Mediator | Rationale |
|---|---|---|
| Enzyme Inhibition Assays | COX-1, COX-2, 5-LOX | To determine the direct inhibitory effect on key inflammatory enzymes. researchgate.netnih.gov |
| Nitric Oxide (NO) Production Assay | Inducible Nitric Oxide Synthase (iNOS) | To assess the inhibition of NO, a key inflammatory mediator, in LPS-stimulated macrophages. researchgate.net |
| Cytokine Quantification (ELISA) | TNF-α, IL-6, IL-1β | To measure the reduction of pro-inflammatory cytokine production in immune cells. nih.govmdpi.com |
| Western Blot Analysis | NF-κB, p38 MAPK, JNK | To investigate the modulation of key inflammatory signaling pathways. nih.govnih.gov |
Development of Predictive Computational Models for Structure-Property Relationships
Computational chemistry offers powerful tools to predict the biological activity and physicochemical properties of molecules, thereby guiding the design of more potent and selective analogs. For this compound, developing Quantitative Structure-Activity Relationship (QSAR) models can establish a correlation between its structural features and anti-inflammatory activity. researchgate.net Such models can help in identifying key molecular descriptors that govern its biological function. nih.gov
Molecular docking studies can be employed to simulate the binding of this compound to the active sites of inflammatory target proteins like COX-2 and 5-LOX. nih.govjaper.innih.gov This will provide insights into the binding mode and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to its inhibitory activity. Furthermore, Density Functional Theory (DFT) calculations can be used to understand the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting the molecule's reactivity and stability. nih.gov
Investigation of this compound as a Scaffold for Derivatization
The chalcone framework is a versatile scaffold for the synthesis of various heterocyclic compounds with significant biological activities. ijprajournal.commdpi.com this compound can serve as a valuable precursor for the synthesis of novel pyrazole (B372694) and pyrimidine (B1678525) derivatives. organic-chemistry.orgnih.govmdpi.comresearchgate.net The reaction of this dichlorinated chalcone with hydrazine (B178648) derivatives can lead to the formation of pyrazoles, while its condensation with urea, thiourea, or guanidine (B92328) can yield pyrimidines. researchgate.netijprajournal.comderpharmachemica.comresearchgate.netnih.gov
The presence of two chlorine atoms offers opportunities for further functionalization through cross-coupling reactions, potentially leading to the development of a library of novel compounds with enhanced or new biological activities. The resulting heterocyclic compounds should be screened for a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Table 3: Potential Heterocyclic Derivatives from this compound
| Reagent | Resulting Heterocycle | Potential Biological Activities |
|---|---|---|
| Hydrazine derivatives | Pyrazoles | Anti-inflammatory, antimicrobial, anticancer. dergipark.org.trmdpi.comderpharmachemica.com |
| Urea/Thiourea/Guanidine | Pyrimidines | Anti-inflammatory, antibacterial, antifungal. ijprajournal.comresearchgate.netnih.gov |
| o-Phenylenediamine | 1,5-Benzodiazepines | CNS depressant, anxiolytic, anticonvulsant. |
| Malononitrile | Pyridines | Various pharmacological activities. |
Exploration of Supramolecular Assembly Applications
The study of intermolecular interactions and their role in the formation of well-defined supramolecular structures is a rapidly growing area of research. The presence of two chlorine atoms in this compound makes it an interesting candidate for investigating the role of halogen bonding in crystal engineering. mdpi.comnsf.gov Halogen bonds are non-covalent interactions between a halogen atom and a Lewis base, and their directionality and strength can be tuned to control the assembly of molecules in the solid state.
Future research could focus on the single-crystal X-ray diffraction analysis of this compound and its co-crystals with other molecules to understand the supramolecular synthons formed through halogen bonding, C-H···O, C-H···π, and π-π stacking interactions. mdpi.comresearchgate.net This knowledge can be applied to the design of novel crystalline materials with desired properties, such as specific packing arrangements or the inclusion of guest molecules. The influence of the meta-position of the chlorine atoms on the resulting supramolecular architecture will be of particular interest.
Q & A
Q. Key Techniques :
- IR Spectroscopy : Confirms the α,β-unsaturated ketone moiety (C=O stretch at ~1645 cm⁻¹, C=C stretch at ~1588 cm⁻¹) and aromatic C-Cl bonds (750–800 cm⁻¹) .
- ¹H NMR : Signals include a doublet for the enone proton (δ ~7.26 ppm, J = 16 Hz) and aromatic protons (δ ~7.30–7.75 ppm). Coupling constants confirm the trans configuration of the α,β-unsaturated system .
- ¹³C NMR : Carbonyl carbon at ~190 ppm, enone carbons at ~120–140 ppm, and aromatic carbons at ~125–135 ppm .
Q. Methodology :
- DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level.
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H···Cl contacts contribute ~12% to the surface).
- Electrostatic Potential Maps : Identify regions prone to π-π stacking (e.g., chlorophenyl rings with electrostatic complementarity) .
Contradiction Handling : Discrepancies between experimental and theoretical bond lengths (<0.02 Å tolerance) may arise from crystal packing forces.
Advanced: What strategies resolve enantiomeric impurities in asymmetric synthesis?
Q. Chiral Resolution Techniques :
- Chiral HPLC : Use a Chiralpak® IA column with hexane:isopropanol (90:10) to separate enantiomers (retention time difference >2 min).
- Circular Dichroism (CD) : Confirm absolute configuration by matching Cotton effects to known standards.
- Crystallographic Flack Parameter : Values close to 0 indicate enantiopurity (e.g., x = 0.02(3)) .
Advanced: How are structure-activity relationships (SAR) studied for biological applications?
Q. Protocol :
- In Vitro Assays : Test anti-inflammatory activity via COX-2 inhibition (IC₅₀ values compared to Celecoxib).
- Docking Studies : Autodock Vina simulates binding to COX-2 (binding energy < -8 kcal/mol indicates strong affinity).
- Electron-Withdrawing Effects : Chlorine substituents enhance electrophilicity, improving interaction with catalytic Ser530 .
Data Contradiction : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum protein interference). Normalize data using a reference inhibitor .
Methodological: How to address contradictory spectral data in characterization?
Q. Steps :
Cross-Validate Techniques : Compare NMR, IR, and SCXRD data for consistency (e.g., enone geometry must align across methods).
Dynamic NMR : Resolve tautomerism or rotational barriers causing split signals.
Crystallographic Validation : Use SCXRD to confirm bond lengths/angles if NMR signals are ambiguous .
Methodological: Designing experiments to analyze hydrogen bonding networks
Q. Approach :
- Temperature-Dependent IR : Monitor C=O stretch shifts (Δν ~10 cm⁻¹ upon H-bond formation).
- SCXRD Topology Analysis : Identify motifs like R₂²(8) rings via Mercury software.
- Thermogravimetric Analysis (TGA) : Correlate H-bond strength with thermal stability (decomposition >200°C indicates strong networks) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
